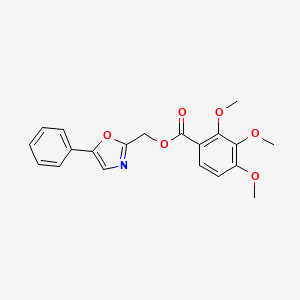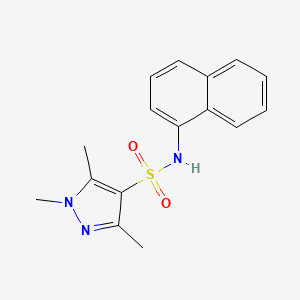![molecular formula C16H19BrN2OS B7682725 2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B7682725.png)
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and is commonly referred to as BTEA. BTEA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of BTEA is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. BTEA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. BTEA has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
BTEA has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). BTEA has also been found to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, BTEA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BTEA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. BTEA has been found to have low toxicity and has not been associated with any significant side effects. However, BTEA has some limitations for use in lab experiments. It has limited solubility in water, which can make it difficult to use in some experiments. In addition, BTEA has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
There are a number of potential future directions for research on BTEA. One area of interest is the development of BTEA derivatives with improved solubility and bioavailability. Another area of interest is the study of BTEA in animal models of disease, to better understand its potential therapeutic applications. In addition, the mechanism of action of BTEA could be further studied to identify new targets for drug development.
Méthodes De Synthèse
BTEA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromobenzyl bromide with ethylamine to form 2-(4-bromobenzyl) ethylamine. This intermediate is then reacted with thiophen-2-ylacetic acid to form BTEA.
Applications De Recherche Scientifique
BTEA has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and anticancer properties. BTEA has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been found to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2OS/c1-2-19(11-13-5-7-14(17)8-6-13)12-16(20)18-10-15-4-3-9-21-15/h3-9H,2,10-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBUWCFZAAEQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methyl-ethylamino]-N-(thiophen-2-ylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-N-methylbenzamide](/img/structure/B7682642.png)
![2-[(4,5-dicyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7682647.png)

![5-tert-butyl-N-[(5,7-dimethylimidazo[1,2-a]pyrimidin-3-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7682650.png)
![N-[5-(dimethylamino)pyridin-2-yl]-2-ethylsulfonylbenzamide](/img/structure/B7682652.png)
![3-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-(methylcarbamoyl)propanamide](/img/structure/B7682653.png)
![2-(4-Fluorophenyl)-5-[[4-(1-methylpyrazol-4-yl)piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7682656.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-nitropyridin-3-yl)oxyacetamide](/img/structure/B7682668.png)
![2-(6-methoxy-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)acetamide](/img/structure/B7682670.png)
![2-[[4-(Trifluoromethyl)pyridin-2-yl]amino]cyclopentan-1-ol](/img/structure/B7682699.png)
![N-(3-chlorophenyl)-3-(2,6-dioxa-9-azaspiro[4.5]decane-9-carbonyl)benzenesulfonamide](/img/structure/B7682707.png)
![N-(4-bromo-2-methylphenyl)-2-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682715.png)

![N-(2-adamantyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682740.png)